Lipophilicity Differentiation vs. Non-Formyl Analog
The target compound exhibits a measured LogP of 0.87 , which is 0.21 log units higher than pyrazolo[1,5-a]pyridine-5-carboxylic acid (LogP 0.66) . The formyl group contributes additional lipophilicity relative to the unsubstituted analog. For context, pyrazolo[1,5-a]pyridine-3-carboxylic acid has a reported LogP of 1.35 , while pyrazolo[1,5-a]pyridine-3-carbaldehyde has LogP 1.1468 [1]. The target compound sits in a distinct LogP window that may favor certain pharmacokinetic profiles in fragment-to-lead campaigns.
| Evidence Dimension | Lipophilicity (LogP, measured/predicted) |
|---|---|
| Target Compound Data | LogP = 0.87 (measured) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridine-5-carboxylic acid: LogP = 0.66 (measured); Pyrazolo[1,5-a]pyridine-3-carboxylic acid: LogP = 1.35 (ACD/LogP); Pyrazolo[1,5-a]pyridine-3-carbaldehyde: LogP = 1.1468 (predicted) |
| Quantified Difference | ΔLogP = +0.21 vs. 5-COOH analog; −0.48 vs. 3-COOH analog; −0.28 vs. 3-carbaldehyde |
| Conditions | Vendor-reported experimental LogP (Fluorochem, Activate Scientific) and calculated LogP (ChemSpider ACD/LogP, Molbase). Values obtained from different laboratories; cross-study comparison. |
Why This Matters
A 0.21 LogP difference is meaningful in fragment-based drug discovery, where even small changes in lipophilicity can shift ligand efficiency indices and influence off-target binding profiles during library screening.
- [1] Molbase. Pyrazolo[1,5-a]pyridine-3-carbaldehyde. CAS 73957-66-1. LogP 1.1468, PSA 34.37. View Source
